3'-Chloro-3-(4-chlorophenyl)propiophenone

Descripción general

Descripción

3’-Chloro-3-(4-chlorophenyl)propiophenone is a chiral compound that has been used as an antidepressant drug . It is a racemic mixture of two enantiomers, one of which is active and the other inactive . This compound is also used as a reagent in the vinylation, alkylation, and dienylation of ketones . It has been used in the preparation of thiazine derivatives that show antibacterial activity .

Synthesis Analysis

The synthesis of 3’-Chloro-3-(4-chlorophenyl)propiophenone involves several stages. One method involves adding 3’ -chlorobenzene acetone and levorotatory prolinol into 95% ethanol and stirring . After the reaction liquid is wholly dissolved, potassium borohydride is added into the reaction solution in batches, and heat is preserved after adding . The reaction solution is then heated for a reflux reaction, and the reaction solution is concentrated under reduced pressure . Another method involves using phenylacetone and chlorine gas Cl2 as raw material, aluminium trichloride as a catalyst, 1,2-ethylene dichloride as a solvent .Molecular Structure Analysis

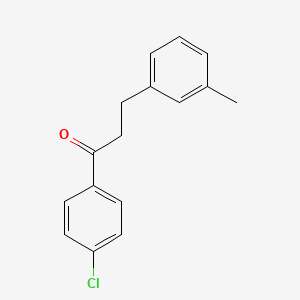

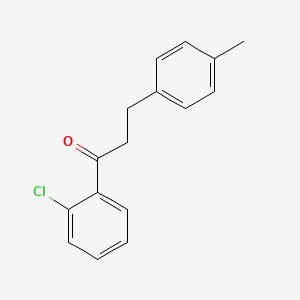

The molecular formula of 3’-Chloro-3-(4-chlorophenyl)propiophenone is C9H9ClO . Its molecular weight is 168.62 . The structure of this compound can be represented as ClC6H4COC2H5 .Chemical Reactions Analysis

The phenylation of 3’-chloropropiophenone has been investigated . It can be used as a reactant to synthesize (S)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method . It can also be used to synthesize 1- (3-Chlorophenyl)-1-phenyl-1-propanol by phenylation with diphenylzinc in the presence of dihydroxy bis (sulfonamide) ligand .Physical And Chemical Properties Analysis

3’-Chloro-3-(4-chlorophenyl)propiophenone is a solid substance . It has a boiling point of 124 °C/14 mmHg (lit.) and a melting point of 45-47 °C (lit.) . It is soluble in methanol .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

3’-Chloro-3-(4-chlorophenyl)propiophenone serves as a valuable building block for asymmetric synthesis. Researchers have employed it in the preparation of chiral compounds through enantioselective reactions. For instance:

- (S)-3-Chloro-1-phenylpropanol : This compound can be synthesized via bio-catalyzed asymmetric reduction using 3’-chloro-3-(4-chlorophenyl)propiophenone as a reactant .

Organic Synthesis

The compound participates in organic transformations, leading to novel molecules:

Mecanismo De Acción

Target of Action

It is known that one of its derivatives, (s)-dapoxetine, acts onserotonin receptors . Serotonin receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function.

Mode of Action

It’s derivative, (s)-dapoxetine, is known toinhibit the reuptake of serotonin , leading to an increase in serotonin levels

Biochemical Pathways

Given its potential influence on serotonin receptors, it may impact theserotonergic pathway , which is involved in mood regulation and other neurological processes .

Pharmacokinetics

Its physical properties such as its solid form, melting point of 45-47 °c (lit), and boiling point of 124 °C/14 mmHg (lit) could potentially influence its bioavailability and pharmacokinetics.

Result of Action

Its derivative, (s)-dapoxetine, is known to increase serotonin levels, which can have various effects at the molecular and cellular level, including mood regulation .

Action Environment

Factors such as solvents and temperature have been investigated for their influence on the yield and enantioselectivity of the phenylation of 3’-chloropropiophenone .

Safety and Hazards

Direcciones Futuras

The influence of solvents and temperature on the yield and enantioselectivity of the phenylation of 3’-chloropropiophenone has been investigated . This compound can be used as a reactant to synthesize (S)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method . It can also be used to synthesize (S)-Dapoxetine, a selective serotonin reuptake inhibitor .

Relevant Papers There are several papers that have studied 3’-Chloro-3-(4-chlorophenyl)propiophenone. Some of these papers have focused on the synthesis and pharmacological evaluation of novel arylpiperazine derivatives as nonsteroidal androgen receptor antagonists . Other papers have investigated the influence of solvents and temperature on the yield and enantioselectivity of the phenylation of 3’-chloropropiophenone .

Propiedades

IUPAC Name |

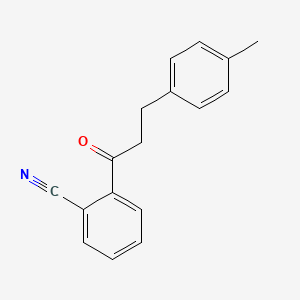

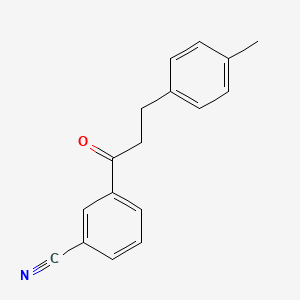

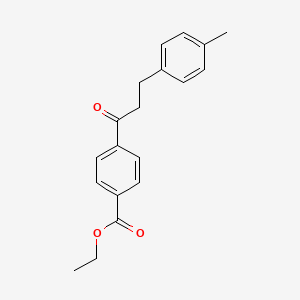

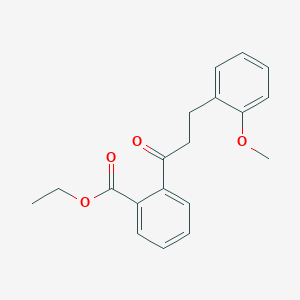

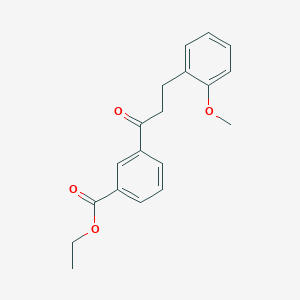

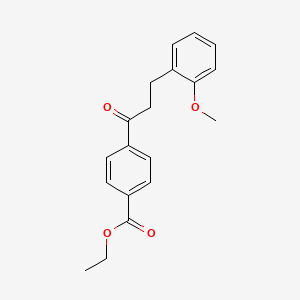

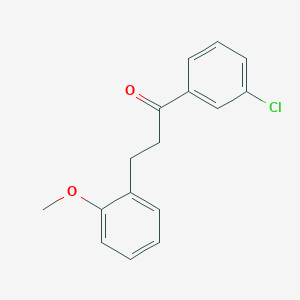

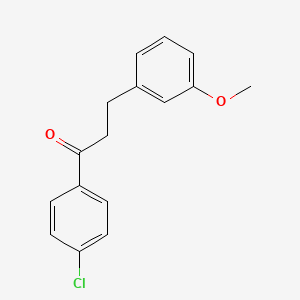

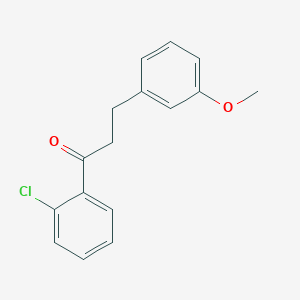

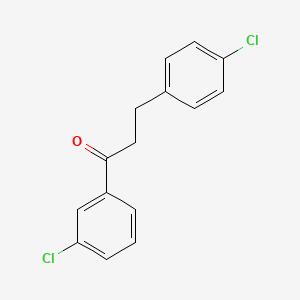

1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVZMPDZZNOQRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644475 | |

| Record name | 1-(3-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |

CAS RN |

898787-88-7 | |

| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(4-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.